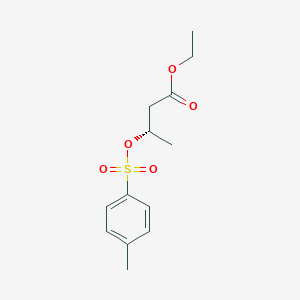
Ethyl (S)-3-(tosyloxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (S)-3-(tosyloxy)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group and a tosyloxy group attached to a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (S)-3-(tosyloxy)butanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-hydroxybutanoic acid with ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ethyl (S)-3-hydroxybutanoate is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification and subsequent tosylation reactions, providing a more sustainable and scalable method compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (S)-3-(tosyloxy)butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) in water, while basic hydrolysis (saponification) uses sodium hydroxide (NaOH) in water.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Reduction: The primary product is the corresponding alcohol.
Hydrolysis: The products are the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl (S)-3-(tosyloxy)butanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the modification of biomolecules, such as peptides and proteins, through nucleophilic substitution reactions.
Medicine: It serves as a precursor in the synthesis of biologically active molecules, including potential drug candidates.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl (S)-3-(tosyloxy)butanoate primarily involves its reactivity as an electrophile. The tosyloxy group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution reactions, forming new bonds and modifying molecular structures. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Ethyl (S)-3-(tosyloxy)butanoate can be compared with other similar compounds, such as:
Ethyl (S)-3-hydroxybutanoate: Lacks the tosyloxy group and is less reactive in nucleophilic substitution reactions.
Ethyl (S)-3-chlorobutanoate: Contains a chloro group instead of a tosyloxy group, resulting in different reactivity and applications.
Ethyl (S)-3-bromobutanoate:
This compound is unique due to the presence of the tosyloxy group, which enhances its reactivity and versatility in organic synthesis.
Eigenschaften
Molekularformel |
C13H18O5S |
|---|---|
Molekulargewicht |
286.35 g/mol |
IUPAC-Name |
ethyl (3S)-3-(4-methylphenyl)sulfonyloxybutanoate |
InChI |
InChI=1S/C13H18O5S/c1-4-17-13(14)9-11(3)18-19(15,16)12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
VRMISZIHZYKWHC-NSHDSACASA-N |
Isomerische SMILES |
CCOC(=O)C[C@H](C)OS(=O)(=O)C1=CC=C(C=C1)C |
Kanonische SMILES |
CCOC(=O)CC(C)OS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



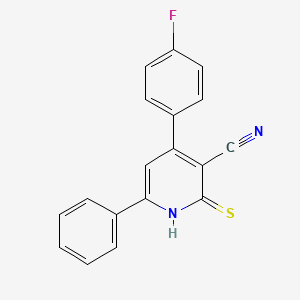
![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)
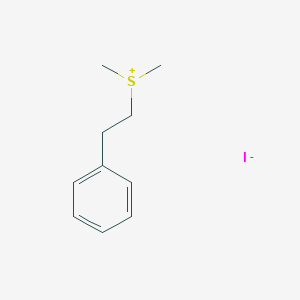
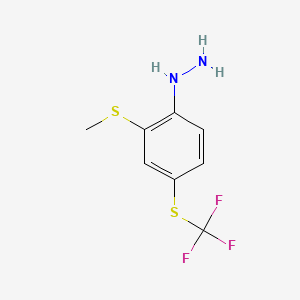
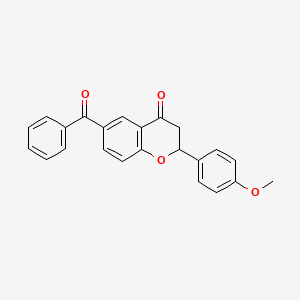
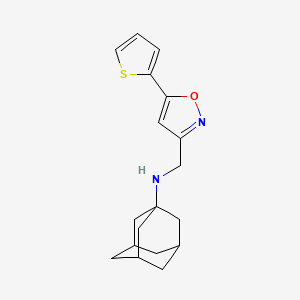
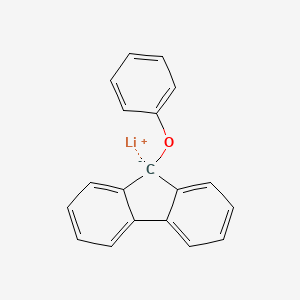
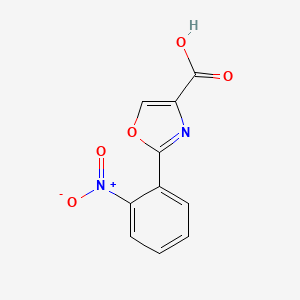
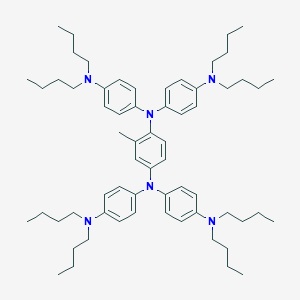
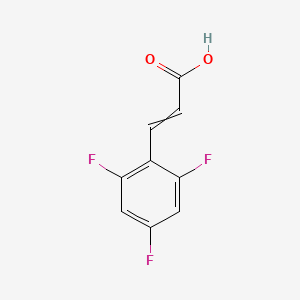
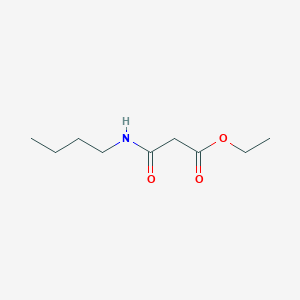
![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)

